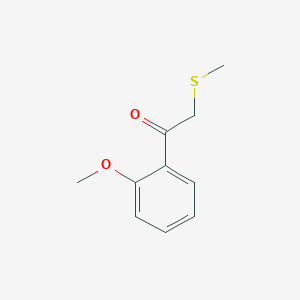

1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one

Description

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C10H12O2S/c1-12-10-6-4-3-5-8(10)9(11)7-13-2/h3-6H,7H2,1-2H3 |

InChI Key |

RGZBDURRRSZEES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CSC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one

Specific Synthetic Procedures

While direct literature specifically detailing the preparation of this compound is limited, related synthetic methodologies for similar ketones and thioethers provide valuable insights.

General Procedure Based on Acetophenone Derivatives

A plausible synthetic route involves starting from 2-methoxyacetophenone:

- α-Bromination of 2-methoxyacetophenone to form 2-methoxyphenyl-α-bromoacetophenone.

- Nucleophilic substitution of the bromide with methylthiolate ion (generated from sodium methylthiolate or methylthiol and base) to yield this compound.

This approach benefits from mild conditions and good regioselectivity.

Catalytic α-Alkylation

A modern method involves iridium(III)-catalyzed α-alkylation of acetophenones with thiol-containing alcohols or related reagents. For example, iridium catalysts enable the α-alkylation of 2-methoxyacetophenone with methylthiol derivatives under controlled conditions, affording the target compound efficiently with high site selectivity and functional group tolerance.

Reaction Conditions and Optimization

The following table summarizes typical reaction parameters for the preparation of this compound based on analogous ketone-thioether syntheses:

| Step | Reagents/Conditions | Temperature | Atmosphere | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| α-Bromination | N-Bromosuccinimide (NBS), solvent (e.g., CCl4) | 0–25 °C | Inert (N2) | 1–3 hours | 80–90 | Controlled to avoid overbromination |

| Nucleophilic substitution | Sodium methylthiolate in DMF or THF | 25–50 °C | Inert (N2 or Ar) | 4–12 hours | 75–85 | Avoid oxidation of methylthio group |

| Catalytic α-alkylation | [IrCp*Cl2]2 catalyst, NaOH, methylthiol derivative | 100–110 °C | Air or inert | 12–18 hours | 70–90 | Requires careful base control |

Purification Techniques

Purification of the synthesized this compound typically involves:

- Recrystallization from ethyl acetate or ethanol to obtain crystalline product.

- Column chromatography using silica gel with non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures) to separate side products.

- Drying over anhydrous sodium sulfate to remove residual moisture.

Analysis and Characterization

The compound is characterized by:

| Characteristic | Data |

|---|---|

| Molecular Formula | C10H12O2S |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)-2-methylsulfanylethanone |

| SMILES | COC1=CC=CC=C1C(=O)CSC |

| InChI | InChI=1S/C10H12O2S/c1-12-10-6-4-3-5-8(10)9(11)7-13-2/h3-6H,7H2,1-2H3 |

| Purity (HPLC) | >95% (typical after purification) |

| Melting Point | Not well-defined (oil or crystalline solid depending on method) |

| IR Spectroscopy | Characteristic bands for C=O (~1700 cm⁻¹), C–S (~700 cm⁻¹), and aromatic C–O (~1250 cm⁻¹) |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-S-CH₃) group undergoes oxidation to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) derivatives under controlled conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h, acetic acid | 1-(2-Methoxyphenyl)-2-(methylsulfinyl)ethan-1-one | 78% |

| mCPBA | DCM, 0°C → RT, 4 h | 1-(2-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one | 85% |

Density functional theory (DFT) studies indicate that oxidation proceeds via a two-step mechanism:

-

Formation of a thiolane intermediate through nucleophilic attack by peroxide.

-

Cleavage of the S–C bond to yield sulfoxide/sulfone derivatives .

Nucleophilic Addition at the Ketone

The carbonyl group participates in nucleophilic additions, forming secondary alcohols or imines.

Example Reactions:

-

Grignard Addition :

Reaction with methylmagnesium bromide yields 1-(2-Methoxyphenyl)-2-(methylthio)-2-propanol. -

Condensation with Hydrazines :

Forms hydrazones under acidic conditions, useful in crystallography studies .

Alkylation/Arylation at the Thioether

The methylthio group acts as a leaving group in SN₂ reactions. For example, treatment with benzyl bromide in the presence of NaH produces 1-(2-Methoxyphenyl)-2-(benzylthio)ethan-1-one .

| Electrophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzyl bromide | NaH | DMF | 1-(2-Methoxyphenyl)-2-(benzylthio)ethan-1-one | 82% |

| Iodomethane | K₂CO₃ | Acetone | 1-(2-Methoxyphenyl)-2-(ethylthio)ethan-1-one | 67% |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the aromatic ring. Nitration with HNO₃/H₂SO₄ yields 1-(2-Methoxy-4-nitrophenyl)-2-(methylthio)ethan-1-one.

Mechanistic Insight :

-

DFT calculations show the methoxy group increases electron density at C4, favoring nitration at this position .

-

Reaction energy: ΔG‡ = 18.3 kcal/mol (computed at B3LYP/6-31G* level) .

Thionation Reactions

Lawesson’s reagent converts the ketone to a thioketone. This reaction proceeds via a four-membered transition state (TS), as confirmed by topological analysis .

Key Transition States :

-

TS01-KEa : Asynchronous C=O to C=S conversion (energy barrier: 24.1 kcal/mol) .

-

TS02-KEa : Cycloreversion to release thioketone (energy barrier: 19.8 kcal/mol) .

Biological Activity-Driven Reactions

The compound’s urease inhibition activity correlates with its ability to undergo in situ redox reactions, generating disulfide bonds with enzyme thiol groups .

Scientific Research Applications

Chemical Properties and Structure

This compound features a methoxy group and a methylthio group attached to an ethanone backbone, which contributes to its unique chemical behavior. Its molecular formula is C10H12O2S. The presence of both functional groups allows for diverse interactions with biological systems, which is critical for its applications in drug development and therapeutic research.

Biological Activities

Research has highlighted several biological activities associated with 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one:

- Antioxidant Properties : Studies indicate that this compound can scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.

- Urease Inhibition : It has shown urease inhibition capabilities, which may be beneficial in treating conditions related to urea metabolism, such as kidney disorders.

- Molecular Interactions : Molecular docking studies demonstrate that it can effectively bind to various biological macromolecules, including proteins and nucleic acids, indicating its potential as a therapeutic agent.

Applications in Medicinal Chemistry

This compound is being investigated for its potential applications in the following areas:

- Drug Development : Its structural characteristics allow for modifications that could lead to new pharmacologically active compounds. The compound's ability to interact with specific receptors or enzymes makes it a candidate for further development into drugs targeting various diseases.

- Antimicrobial and Antitumor Activities : Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties, making it valuable for developing new antibiotics or cancer therapies.

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of various thioether ketones, this compound demonstrated superior free radical scavenging activity compared to its analogs. This suggests its potential application in formulating antioxidant supplements or pharmaceuticals aimed at reducing oxidative damage in cells.

Case Study 2: Urease Inhibition

Research conducted on urease inhibition revealed that this compound effectively reduced urease activity in vitro. This finding supports further exploration into its use as a therapeutic agent for conditions such as urinary tract infections or kidney stones, where urease plays a critical role in urea metabolism.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Ring System Variations

- Benzochromenyl (4ad): The fused benzochromene ring in 4ad introduces planar rigidity, favoring interactions with aromatic biological targets, unlike the flexible ethanone backbone of the target compound .

- Pyrimidine (18) : The pyrimidine ring in 18 offers hydrogen-bonding sites for medicinal chemistry applications, contrasting with the purely aromatic phenyl system in the target compound .

Functional Group Impact

- Hydroxyl vs. Methylthio : The dihydroxyphenyl group in 8 increases polarity and hydrogen-bonding capacity, leading to cytotoxicity, whereas the methylthio group in the target compound may enhance lipophilicity .

- Benzothiophene (14) : The benzothiophene core in 14 provides a sulfur-containing heterocycle with distinct electronic properties compared to the simple phenyl-thioether in the target compound .

Biological Activity

1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one is an organic compound notable for its structural features, including a methoxy group and a methylthio group attached to an ethanone backbone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2S. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to effectively scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This property suggests potential applications in preventing oxidative stress-related conditions.

Urease Inhibition

Another critical biological activity of this compound is its ability to inhibit urease, an enzyme involved in urea metabolism. Urease inhibitors are valuable in treating conditions such as kidney stones and certain gastrointestinal infections. The inhibition mechanism may involve binding to the active site of the enzyme, thereby reducing its activity.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with biological macromolecules. These studies suggest that the compound can effectively bind to target sites on proteins, potentially inhibiting their activity or altering metabolic pathways. Such interactions are crucial for understanding the therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

The unique combination of methoxy and methylthio groups in this compound may enhance its biological activity compared to structurally similar compounds. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxyphenyl)ethanone | Methoxy group on phenyl | Lacks methylthio group; primarily used as a ketone |

| 2-(Methylthio)acetophenone | Methylthio group attached to acetophenone | Different aromatic substitution pattern |

| 3-(Methylthio)benzaldehyde | Aldehyde functional group | More reactive due to aldehyde functionality |

| 4-(Methylthio)phenol | Contains hydroxyl group | Exhibits different biological properties due to phenolic nature |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Studies : In vitro assays demonstrated that this compound scavenges DPPH radicals effectively, indicating strong antioxidant potential.

- Urease Inhibition : A study reported IC50 values indicating that this compound inhibits urease with comparable efficacy to known urease inhibitors.

- Molecular Interactions : Docking simulations revealed that the compound interacts favorably with key residues in urease and other target proteins, suggesting a robust mechanism for its inhibitory effects.

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 2-methoxyacetophenone with methylthiol precursors in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃) facilitates thioether formation. Reaction monitoring via TLC and purification via column chromatography are critical for isolating the product .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) identifies aromatic protons, methoxy, and methylthio groups. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₂O₂S, MW 196.27 g/mol). X-ray crystallography may resolve stereoelectronic effects in crystalline forms .

Q. How are physicochemical properties like solubility and stability determined?

Solubility is assessed in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) via saturation shake-flask methods. Stability under varying pH (1–13) and temperatures (25–60°C) is evaluated using HPLC-UV to monitor degradation kinetics. Differential Scanning Calorimetry (DSC) determines melting points .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Systematic optimization involves Design of Experiments (DoE) to evaluate variables: solvent polarity (DMF vs. THF), catalyst loading (e.g., phase-transfer catalysts), and temperature (60–80°C). For example, reports >70% yield using DMF with 10 mol% tetrabutylammonium bromide at 70°C. Post-reaction quenching and solvent recycling improve cost efficiency .

Q. What strategies address contradictions in biological activity data?

Discrepancies in IC₅₀ values across assays (e.g., enzyme vs. cell-based) require orthogonal validation. For instance, suggests using surface plasmon resonance (SPR) to confirm binding affinity and transcriptomics to identify off-target effects. Purity checks (HPLC ≥95%) and strict adherence to assay protocols (e.g., ATP levels in viability assays) minimize variability .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve synthesizing analogs with substituent variations (e.g., replacing methoxy with ethoxy or methylthio with ethylthio). Biological screening against targets (e.g., kinases, GPCRs) paired with computational docking (AutoDock Vina) identifies critical interactions. For example, highlights hydrophobic interactions between the methylthio group and enzyme active sites .

Q. What methods elucidate interactions with biological targets?

Molecular dynamics simulations (AMBER/GROMACS) model binding stability, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). CRISPR-Cas9 knockouts of suspected targets (e.g., COX-2) validate mechanistic pathways. Cross-referencing with structural analogs () clarifies target specificity .

Q. How is toxicity assessed in preclinical studies?

Acute toxicity is evaluated in vitro via hemolysis assays and mitochondrial membrane potential assays (JC-1 dye). In vivo, OECD guideline 423 administers graded doses (10–300 mg/kg) to rodents, monitoring organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine). Metabolite identification via LC-MS/MS detects reactive intermediates .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots for assay comparison and hierarchical clustering to group similar pharmacological profiles.

- Safety Protocols : Store the compound at 4°C in amber vials to prevent photodegradation. Follow GHS hazard codes (e.g., H315 for skin irritation) and use engineering controls (fume hoods) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.